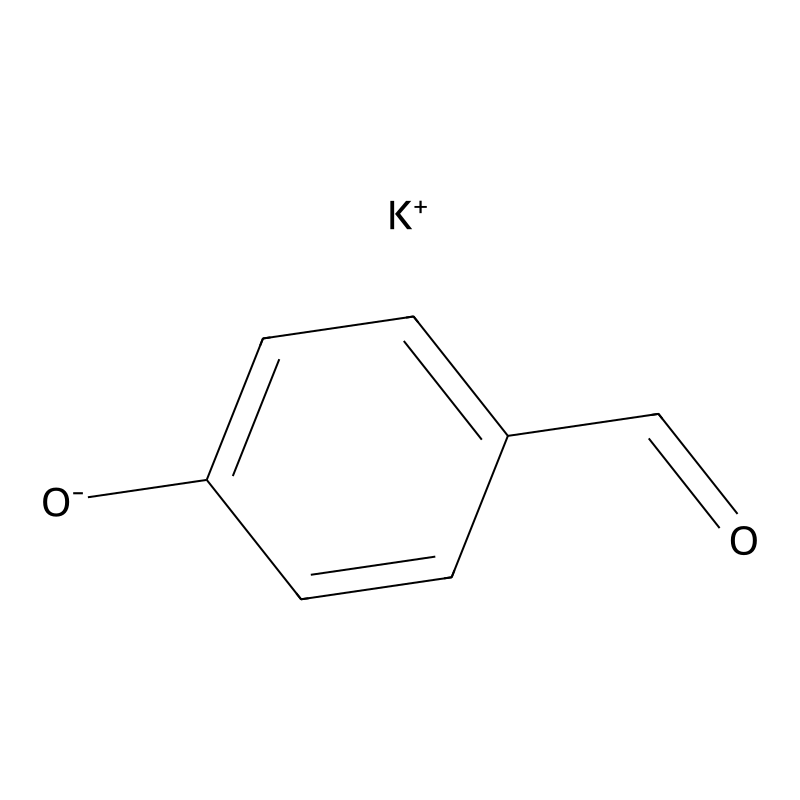

Potassium 4-formylphenolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Comprehensive and Detailed Summary of the Application

Potassium 4-formylphenolate is used as a precursor in the synthesis of novel star-shaped molecules. These molecules are based on a 1,3,5-triazine core and are linked to different heterocyclic systems .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves the reaction of three equivalents of potassium 4-formylphenolate (obtained upon treatment of p-hydroxybenzaldehyde with KOH in ethanol) with one equivalent of 2,4,6-trichloro-1,3,5-triazine in dimethylformamide at 0 °C .

Thorough Summary of the Results or Outcomes Obtained

The reaction resulted in the formation of a novel star-shaped compound in an 82% yield . These compounds have found applications in various fields such as optoelectronics, electrochromic devices, organic solar cells, and more .

Potassium 4-formylphenolate is an organic compound with the molecular formula C₇H₅KO₂. It is derived from 4-hydroxybenzaldehyde, where the hydroxyl group is replaced by a potassium salt. This compound features a phenolic structure with an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its unique properties stem from the combination of the formyl group and the phenolate ion, which can participate in various

There is no current information available on a specific mechanism of action for potassium 4-formylphenolate in biological systems.

As with most chemicals, it is advisable to handle potassium 4-formylphenolate with care following general laboratory safety guidelines. Specific hazard data is not available, but potential hazards based on its structure include:

- Condensation Reactions: It can react with various nucleophiles to form larger organic molecules. For instance, it has been shown to participate in multicomponent reactions to synthesize complex structures such as pyrimidine derivatives .

- Oxidation: In the presence of oxidizing agents, potassium 4-formylphenolate can be oxidized to form corresponding carboxylic acids or other derivatives.

- Nucleophilic Substitution: The phenolate ion can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

Research indicates that potassium 4-formylphenolate exhibits notable biological activities, particularly in antimicrobial and anticancer studies. Its derivatives have been evaluated for their potential to inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. The biological properties are largely attributed to its ability to interact with cellular components and disrupt metabolic processes.

The synthesis of potassium 4-formylphenolate typically involves:

- Reaction of 4-Hydroxybenzaldehyde with Potassium Hydroxide:

- Alternative Methods:

- Other synthetic routes may involve the reaction of phenolic compounds with formylating agents under controlled conditions to yield the desired compound.

Potassium 4-formylphenolate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: Its derivatives are explored for use in creating novel materials with specific properties.

- Research: The compound is utilized in studies investigating its biological activities and potential therapeutic applications.

Several compounds share structural similarities with potassium 4-formylphenolate, each exhibiting unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 4-Hydroxybenzaldehyde | Parent compound | Direct precursor; exhibits different reactivity |

| Sodium 4-formylphenolate | Sodium salt variant | Solubility differences compared to potassium salt |

| Salicylaldehyde | Hydroxybenzaldehyde | Contains a hydroxyl group at position C-2; different reactivity |

| Phenol | Simple aromatic compound | Lacks the formyl group; serves as a basic structure for many reactions |

These compounds highlight the unique characteristics of potassium 4-formylphenolate while emphasizing its role as a versatile intermediate in chemical synthesis.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides essential structural information for Potassium 4-formylphenolate through analysis of both proton and carbon environments, as well as the unique characteristics of the quadrupolar potassium nucleus.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of Potassium 4-formylphenolate exhibits characteristic signals that reflect the molecular structure and electronic environment [1] . The most diagnostic feature appears as a highly deshielded singlet at approximately 9.5-10.0 parts per million, corresponding to the aldehydic proton of the formyl group [3] [4]. This significant downfield shift results from the proximity of the proton to the electron-withdrawing carbonyl carbon, which creates a substantial deshielding effect [5].

The aromatic proton signals manifest as a complex multiplet pattern in the 6.5-8.5 parts per million region [6] [7]. Due to the para-disubstitution pattern of the phenolate ring, the spectrum typically displays two distinct sets of aromatic protons. The protons ortho to the formyl group appear at 7.0-8.0 parts per million as doublets or multiplets with an integration of two protons, while the protons meta to the formyl group (ortho to the phenolate oxygen) resonate at 6.8-7.5 parts per million, also integrating for two protons [8] [9].

The chemical shift values are influenced by the phenolate character of the compound. The electron-donating effect of the phenolate oxygen causes an upfield shift of the meta protons compared to those in neutral 4-hydroxybenzaldehyde. This electronic effect demonstrates the delocalization of electron density throughout the aromatic system [10] [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of Potassium 4-formylphenolate with distinct chemical shift regions corresponding to different carbon environments [4] [12]. The carbonyl carbon of the formyl group appears as the most deshielded signal at approximately 190-195 parts per million [8] [5]. This chemical shift is characteristic of aromatic aldehydes and reflects the sp2 hybridization of the carbonyl carbon combined with the electron-withdrawing nature of the oxygen atom.

The aromatic carbon atoms display signals in two primary regions. The carbon atoms directly bonded to substituents show chemical shifts in the 120-160 parts per million range, with the ipso carbons (those bearing the formyl and phenolate substituents) appearing most downfield due to the electronic effects of their substituents [12]. The remaining aromatic carbons typically resonate in the 110-130 parts per million region, with their exact positions influenced by the electronic environment created by the phenolate and formyl substituents [8].

The phenolate carbon bearing the oxygen atom exhibits a characteristic upfield shift compared to typical phenolic carbons due to the increased electron density resulting from deprotonation. This shift provides direct evidence for the phenolate character of the compound [13] [14].

Potassium-39 Nuclear Magnetic Resonance Spectroscopy

Potassium-39 Nuclear Magnetic Resonance spectroscopy of Potassium 4-formylphenolate presents unique challenges and opportunities for structural characterization [15] [16]. As a quadrupolar nucleus with spin 3/2, potassium-39 exhibits broad signal characteristics due to rapid relaxation mechanisms. The quadrupolar coupling constant depends on the symmetry of the potassium ion environment, with asymmetric coordination leading to broader line widths [15].

The chemical shift range for potassium-39 in diamagnetic salts extends well beyond 100 parts per million, contrary to earlier assumptions of a narrow range [16]. In Potassium 4-formylphenolate, the chemical shift position reflects the specific coordination environment of the potassium cation, which may involve interaction with the phenolate oxygen atoms and potentially with the formyl oxygen through intermolecular associations [15] [17].

The line width and relaxation behavior provide information about the dynamics of potassium ion coordination and the degree of structural ordering in the solid state. High-field Nuclear Magnetic Resonance spectroscopy enables better resolution of quadrupolar effects and chemical shift anisotropy contributions [16].

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides comprehensive vibrational information that elucidates the molecular structure and bonding characteristics of Potassium 4-formylphenolate [18] [19]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups and reveal the effects of salt formation.

Carbonyl Stretching Vibrations

The most prominent feature in the Fourier-Transform Infrared spectrum appears in the carbonyl stretching region at 1680-1730 cm⁻¹ [18] [20]. For Potassium 4-formylphenolate, the carbonyl stretch typically occurs at approximately 1695-1710 cm⁻¹, reflecting the conjugated nature of the aromatic aldehyde [8] [12]. This frequency is lower than that observed for aliphatic aldehydes (approximately 1730 cm⁻¹) due to resonance delocalization between the carbonyl group and the aromatic ring system [6] [21].

The exact position of the carbonyl stretch provides information about the electronic environment. The electron-donating effect of the phenolate substituent para to the formyl group contributes to a slight reduction in the carbonyl stretching frequency compared to neutral 4-hydroxybenzaldehyde [20] [22].

Aromatic Ring Vibrations

The aromatic ring system generates characteristic vibration patterns in multiple spectral regions [23] [24]. The carbon-carbon stretching vibrations of the aromatic ring appear as medium-intensity bands in two primary regions: 1590-1620 cm⁻¹ and 1450-1550 cm⁻¹ [20] [24]. These bands correspond to different vibrational modes of the benzene ring and are influenced by the substitution pattern and electronic effects of the phenolate and formyl substituents.

The specific frequencies and relative intensities of these aromatic bands provide information about the substitution pattern. Para-disubstituted benzene derivatives exhibit characteristic splitting patterns that distinguish them from other substitution arrangements [23] [20].

Phenolate Characteristic Bands

The infrared spectrum of Potassium 4-formylphenolate shows distinctive features related to the phenolate functionality [25] [24]. The absence of a broad phenolic oxygen-hydrogen stretch (typically observed around 3200-3600 cm⁻¹) confirms the deprotonated state of the phenolic group [26] [13]. Instead, the spectrum exhibits carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region that are characteristic of phenolate character [24] [13].

The potassium-oxygen interactions may contribute to specific low-frequency vibrations, although these are often obscured by other skeletal vibrations and lattice modes in the solid state [27] [16].

Aromatic Carbon-Hydrogen Vibrations

The aromatic carbon-hydrogen vibrations provide additional structural information through both in-plane and out-of-plane bending modes [23] [28]. The out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region and are particularly diagnostic of the substitution pattern [20] [29]. For para-disubstituted benzene derivatives, characteristic bands typically appear around 800-850 cm⁻¹ [23].

The in-plane carbon-hydrogen bending vibrations occur in the 1000-1300 cm⁻¹ region and often overlap with other vibrational modes, making their assignment more complex [28] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Potassium 4-formylphenolate provides valuable information about molecular weight confirmation and fragmentation pathways that reveal structural characteristics [30] [31] [32]. The molecular ion peak appears at m/z 160, corresponding to the molecular weight of the compound [33] [34].

Molecular Ion Characteristics

The molecular ion peak of Potassium 4-formylphenolate exhibits moderate stability, which is typical for aromatic compounds containing electron-donating substituents [35] [36]. The presence of the phenolate group provides some stabilization to the molecular radical cation through resonance delocalization [37] [38].

Under electron ionization conditions, the molecular ion may show reduced intensity compared to fragment ions due to facile fragmentation processes characteristic of aromatic aldehydes [35] [39]. The ionization energy and stability of the molecular ion are influenced by the electronic effects of both the phenolate and formyl substituents [31] [32].

Alpha-Cleavage Fragmentation

The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, which is a characteristic fragmentation mode for aldehydes and ketones [40] [39] [37]. This process results in the loss of the formyl radical (CHO, mass 29) to generate a stable phenolate cation at m/z 131 [32] [40]. This fragmentation is favored due to the stability of the resulting acylium ion and the neutral formyl radical [39].

The alpha-cleavage process follows Stevenson's rule, where the fragment with the lower ionization energy (the phenolate cation) retains the positive charge [35] [39]. The intensity of this fragmentation peak often constitutes the base peak in the mass spectrum [37].

Aromatic Ring Fragmentations

Secondary fragmentation processes involve cleavages within the aromatic ring system [36] [41]. These fragmentations typically occur at higher collision energies and may involve loss of carbon monoxide (mass 28) from acylium ions or cyclization reactions that generate smaller aromatic fragments [40] [37].

The specific fragmentation patterns depend on the ionization conditions and collision energy. Higher energy conditions promote more extensive fragmentation, potentially leading to formation of tropylium-type ions and other rearranged species [32] [39].

Potassium-Related Fragmentations

In positive-ion mass spectrometry, the potassium cation may associate with the organic anion to form adduct ions [38]. These potassium adducts appear at m/z values shifted by 38 mass units (the mass difference between K⁺ and H⁺) and provide confirmation of the salt nature of the compound [38].

The relative abundance of potassium adducts depends on the ionization method and solution conditions. Electrospray ionization techniques may favor formation of potassium adducts, while electron ionization typically promotes covalent bond cleavages [38].

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible spectroscopy of Potassium 4-formylphenolate reveals electronic transitions that provide insight into the molecular orbital structure and electronic properties of the compound [42] [43] [44]. The absorption spectrum exhibits characteristic bands in both the ultraviolet and visible regions that reflect the extended conjugation system.

Electronic Transition Assignments

The ultraviolet-visible spectrum displays multiple absorption bands corresponding to different electronic transitions [43] [45]. The most intense absorption typically occurs in the ultraviolet region around 280-320 nanometers and corresponds to π→π* transitions within the aromatic system [42] [43]. This band shows vibronic structure due to coupling with aromatic ring vibrations [46].

A longer wavelength absorption band appears around 350-400 nanometers and is attributed to intramolecular charge transfer transitions between the electron-donating phenolate group and the electron-accepting formyl group [43] [47]. This charge transfer character results in significant solvatochromic effects in different solvent environments [43] [46].

Phenolate Electronic Effects

The deprotonated phenolic group significantly influences the electronic absorption characteristics compared to the neutral 4-hydroxybenzaldehyde [48] [44]. The phenolate anion acts as a stronger electron donor than the neutral phenol, resulting in enhanced charge transfer interactions and bathochromic shifts of absorption bands [42] [43].

The extent of conjugation between the phenolate oxygen and the aromatic ring system affects both the position and intensity of absorption bands. Increased electron delocalization generally leads to longer wavelength absorption and higher extinction coefficients [49] [47].

Solvent and Environmental Effects

The ultraviolet-visible absorption properties of Potassium 4-formylphenolate show sensitivity to the solvent environment and ionic strength [42] [44]. Polar solvents typically stabilize the charge-separated excited states, leading to red shifts in absorption maxima [43] [46].

The presence of coordinating solvents or competing cations can influence the electronic structure through changes in the immediate environment of the phenolate group [44] [49]. These effects provide information about solution-phase aggregation and ion-pairing behavior [38].

Concentration and Aggregation Effects

At higher concentrations, Potassium 4-formylphenolate may exhibit deviations from Beer's law due to aggregation or ion-pairing phenomena [42] [49]. These concentration-dependent effects manifest as changes in absorption band shapes and relative intensities [44].